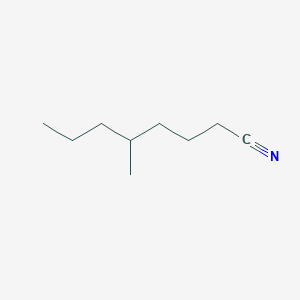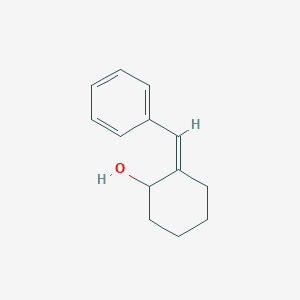
(2Z)-2-benzylidenecyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-benzylidenecyclohexan-1-ol is an organic compound characterized by a benzylidene group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidenecyclohexan-1-ol typically involves the aldol condensation reaction between benzaldehyde and cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (2Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the compound in high quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-benzylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the benzylidene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-benzylidenecyclohexanone.
Reduction: Formation of 2-benzylcyclohexanol.
Substitution: Formation of various substituted cyclohexanols depending on the reagent used.
Aplicaciones Científicas De Investigación
(2Z)-2-benzylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-2-benzylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-benzylidenecyclohexan-1-ol: The (2E) isomer of the compound, differing in the spatial arrangement of the benzylidene group.
2-benzylcyclohexanol: A reduced form of the compound without the double bond in the benzylidene group.
2-benzylidenecyclohexanone: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
(2Z)-2-benzylidenecyclohexan-1-ol is unique due to its specific (2Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and related compounds, making it valuable for specific applications.
Propiedades
Número CAS |
83845-69-6 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(2Z)-2-benzylidenecyclohexan-1-ol |
InChI |
InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10,13-14H,4-5,8-9H2/b12-10- |
Clave InChI |
ZKOAENWVLMOUPM-BENRWUELSA-N |
SMILES isomérico |
C1CC/C(=C/C2=CC=CC=C2)/C(C1)O |
SMILES canónico |
C1CCC(=CC2=CC=CC=C2)C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



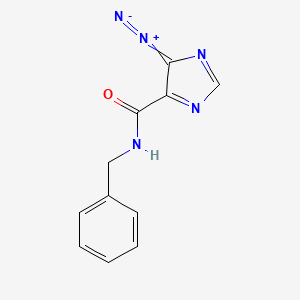
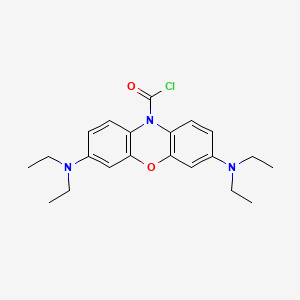
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
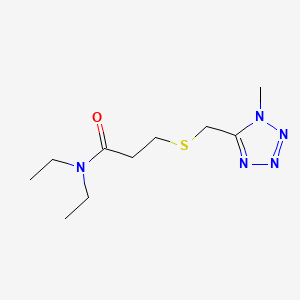
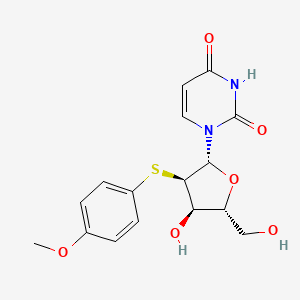
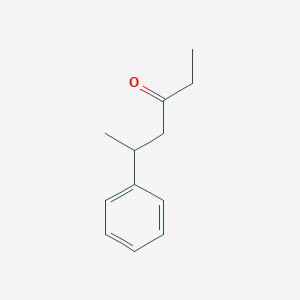
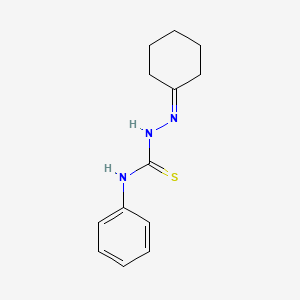

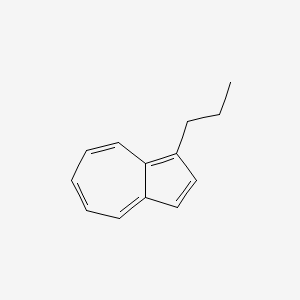
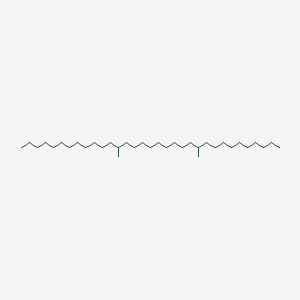
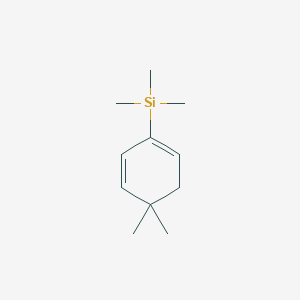
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
